2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-fluorophenyl)acetamide
Overview
Description
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-fluorophenyl)acetamide is a complex organic compound that features a combination of aromatic rings, sulfonyl, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonyl chloride derivative from 4-chlorobenzenesulfonyl chloride. This intermediate can then be reacted with 2-phenylethylamine to form the sulfonamide. The final step involves the acylation of the sulfonamide with 3-fluorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The sulfonyl and amide groups could play a role in binding to the active site of the target protein, while the aromatic rings may enhance the compound’s affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-chlorophenyl)acetamide
- 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide
- 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-fluorophenyl)acetamide lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3S/c23-18-9-11-21(12-10-18)30(28,29)26(14-13-17-5-2-1-3-6-17)16-22(27)25-20-8-4-7-19(24)15-20/h1-12,15H,13-14,16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNUVEUSRYOMLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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